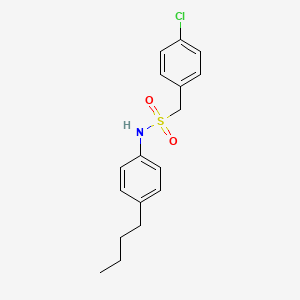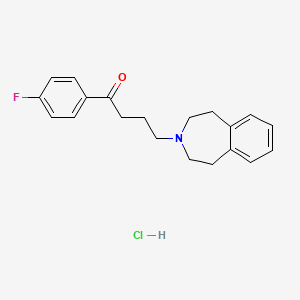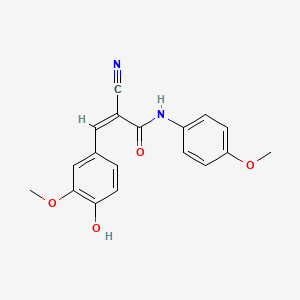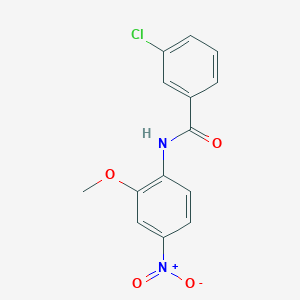
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide, commonly known as BCM7, is a compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BCM7 is a derivative of beta-casein, a protein found in milk, and is produced during the digestion of certain dairy products.
Applications De Recherche Scientifique
BCM7 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that BCM7 has anti-inflammatory and immunomodulatory properties, which may make it useful in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, BCM7 has been shown to have antimicrobial properties, which may make it useful in the treatment of infections caused by bacteria and fungi.
Mécanisme D'action
The mechanism of action of BCM7 is not fully understood, but it is believed to involve the modulation of immune system activity and the inhibition of inflammatory pathways. BCM7 has been shown to interact with certain receptors on immune cells, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
Biochemical and Physiological Effects
BCM7 has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCM7 can modulate the activity of immune cells, leading to the suppression of inflammation and the promotion of immune tolerance. Additionally, BCM7 has been shown to have antimicrobial properties, which may make it useful in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCM7 in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, BCM7 is relatively easy to synthesize and purify, which may make it more accessible for researchers. However, one limitation of using BCM7 in lab experiments is that it is a complex molecule, which may make it difficult to study its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for research on BCM7. One area of research could be to further investigate its potential therapeutic applications, particularly in the treatment of autoimmune diseases and infections. Additionally, research could be conducted to better understand the mechanism of action of BCM7 and the physiological effects it has on the immune system. Finally, research could be conducted to develop new methods for synthesizing and purifying BCM7, which may make it more accessible for researchers and clinicians.
Méthodes De Synthèse
BCM7 is synthesized through the enzymatic hydrolysis of beta-casein, a protein found in milk. This hydrolysis process is carried out by enzymes produced by certain bacteria, such as Streptococcus thermophilus and Lactobacillus helveticus. The resulting BCM7 is then purified using chromatography techniques.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-2-3-4-14-7-11-17(12-8-14)19-22(20,21)13-15-5-9-16(18)10-6-15/h5-12,19H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHIPZGACIRMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5070416.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)

![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5070436.png)
![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B5070461.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
